molecular formula C29H56O2 B14322641 Nonacos-2-enoic acid CAS No. 103174-98-7

Nonacos-2-enoic acid

Cat. No.: B14322641
CAS No.: 103174-98-7
M. Wt: 436.8 g/mol
InChI Key: QUSMXVLATXELTP-UHFFFAOYSA-N
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Description

Identification in Diverse Natural Sources

While specific identification of Nonacos-2-enoic acid in the plant kingdom is not extensively documented in the provided results, related long-chain fatty acids have been found. For instance, research on the endocarp of Cocos nucifera (coconut) led to the isolation of a novel keto fatty acid, 11-oxo-n-nonacos-14-enoic acid, named nuciferoic acid. researchgate.netresearchgate.net Another study on coconut shells identified Nonacosatrienoic acid. pjbt.org The presence of these related C29 fatty acids in Cocos nucifera suggests that other isomers, potentially including this compound, could also be present in this or other plant species. researchgate.netresearchgate.netpjbt.org

A study on the medicinal plant Aristolochia indica also reported the presence of nonacosenoic acid methyl ester. iarc.fr Furthermore, research on flowering plants has identified enzymes, such as CYP77B1 in Arabidopsis thaliana, that are involved in fatty acid metabolism, specifically the production of fatty acid epoxides. nih.gov This highlights the complex pathways for fatty acid modification in plants, which could potentially include the synthesis of various positional isomers of nonacosenoic acid.

Unsaturated fatty acids, including nonacosenoic acid, have been isolated from endophytic fungi. One study identified nonacosenoic acid from Chaetomium nigricolor, an endophyte inhabiting the stem of Catharanthus roseus. mdpi.com Other research has focused on novel fatty acids from various fungi and bacteria. For example, Streptomyces hydrogenans strain DH16 was found to produce a new antifungal compound, 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic acid methyl ester. frontiersin.org Additionally, various unique fatty acids have been identified in lipopeptides from bacteria, cyanobacteria, and microalgae, indicating the diverse lipid metabolic capabilities of these microorganisms. mdpi.com For instance, the soil fungus Streptomyces ostreogriseus produces a cyclopeptide antibiotic containing (4S,5R,E)-5-hydroxy-4,6-dimethylhept-2-enoic acid. mdpi.com

The production of various fatty acids in algae is also influenced by environmental conditions such as light intensity and nutrient availability. mdpi.com While direct evidence for this compound in algae is limited in the provided results, the known diversity of algal fatty acid synthesis suggests it may be present.

Invertebrates, particularly insects and spiders, utilize a wide array of lipids in their cuticle for functions including water balance, chemical communication, and defense. eje.cz Cuticular lipids often consist of hydrocarbons, carboxylic acids, esters, and other compounds. eje.cz

In the context of social insects, long-chain fatty acids and their derivatives can act as pheromones. For example, the honey bee queen retinue pheromone includes (E)-9-oxodec-2-enoic acid and 9-hydroxy-2(E)-decenoic acid. utk.edu While this compound is not explicitly named as a pheromone component in the provided search results, the presence of other long-chain unsaturated fatty acids in insect chemical communication suggests a potential role. For example, the trail pheromone of the common yellow jacket Vespula vulgaris is composed of cuticular lipids. nih.gov

Research on the cuticular profiles of honey bee (Apis mellifera ligustica) workers at different life stages has identified a variety of saturated and unsaturated carboxylic acids. researchgate.net This study highlights the complexity of cuticular lipid composition and its variation with age and task, suggesting that specific fatty acids could be involved in kin recognition and social organization.

Properties

CAS No.

103174-98-7

Molecular Formula

C29H56O2

Molecular Weight

436.8 g/mol

IUPAC Name

nonacos-2-enoic acid

InChI

InChI=1S/C29H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h27-28H,2-26H2,1H3,(H,30,31)

InChI Key

QUSMXVLATXELTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O

Origin of Product

United States

Environmental Factors Influencing Nonacos 2 Enoic Acid Accumulation

The accumulation of secondary metabolites in plants, including fatty acids, is significantly influenced by a range of environmental factors. d-nb.inforesearchgate.net These factors can alter the physiological and biochemical processes within the plant, leading to changes in the production and concentration of these compounds. nih.gov

Key abiotic factors that affect secondary metabolite synthesis include:

Light: Both light intensity and photoperiod can regulate the synthesis of various compounds. maxapress.com

Temperature: Temperature fluctuations can modulate the production of secondary metabolites, with specific temperature ranges favoring the accumulation of certain compounds. maxapress.com

Water Availability: Drought stress is a significant environmental stressor that can lead to an increased concentration of secondary metabolites in plant tissues as a defense mechanism. maxapress.com

Soil Composition: Soil fertility, salinity, and the availability of nutrients are crucial for plant growth and the synthesis of secondary metabolites. researchgate.netmaxapress.com For example, nitrogen limitation can impact the biochemical composition of algae, affecting the production of lipids and other compounds. mdpi.com

Carbon Dioxide and Ozone: Elevated levels of atmospheric gases like CO2 and ozone can also impact plant metabolism and the production of secondary metabolites. d-nb.info

While these factors are known to influence the accumulation of secondary metabolites in general, specific research on how they directly affect the accumulation of Nonacos-2-enoic acid is not detailed in the provided search results. However, it can be inferred that as a secondary metabolite, its production in plants, fungi, and other organisms would be susceptible to these environmental pressures.

Below is an interactive data table summarizing the occurrence of this compound and related compounds based on the provided information.

Compound NameSource OrganismKingdom/SystemSource MaterialReference
This compoundChaetomium nigricolorFungiEndophyte from Catharanthus roseus stem mdpi.com
11-oxo-n-nonacos-14-enoic acid (Nuciferoic acid)Cocos nuciferaPlantEndocarp (Shell) researchgate.netresearchgate.net
Nonacosatrienoic acidCocos nuciferaPlantShell pjbt.org
Nonacosenoic acid methyl esterAristolochia indicaPlantNot Specified iarc.fr
10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic acid methyl esterStreptomyces hydrogenansBacteriaStrain DH16 frontiersin.org
(4S,5R,E)-5-hydroxy-4,6-dimethylhept-2-enoic acidStreptomyces ostreogriseusBacteriaSoil Fungus mdpi.com
(E)-9-oxodec-2-enoic acidApis mellifera (Honey Bee)InvertebrateQueen Mandibular Gland utk.edu
9-hydroxy-2(E)-decenoic acidApis mellifera (Honey Bee)InvertebrateQueen Mandibular Gland utk.edu

Elucidation of Biosynthetic Pathways for Nonacos 2 Enoic Acid and Analogues

Enzymatic Mechanisms of Very Long-Chain Fatty Acid Elongation

The formation of VLCFAs, which are fatty acids with chain lengths of 20 carbons or more, is an extension of the primary fatty acid synthesis pathways. biomolther.org This elongation occurs in the endoplasmic reticulum and involves a four-step cyclical process that adds two-carbon units to a pre-existing acyl-CoA chain. biomolther.orgoup.com The initial fatty acid substrates, typically palmitic acid (C16:0) or stearic acid (C18:0), are first synthesized de novo in the cytosol (in animals) or plastids (in plants). nih.govadrenoleukodystrophy.info

The elongation cycle consists of four key reactions:

Condensation: The rate-limiting step where an acyl-CoA molecule is condensed with malonyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs) or β-ketoacyl-CoA synthases (KCS). oup.comnih.gov

Reduction: The resulting 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), using NADPH as the reducing agent. nih.govdiva-portal.org

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD) to form a trans-2-enoyl-CoA intermediate. nih.govdiva-portal.org

Reduction: The trans-2-enoyl-CoA is reduced by an enoyl-CoA reductase (ECR), again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate. nih.gov

This elongated acyl-CoA can then either be used for cellular processes or undergo further rounds of elongation. biomolther.org

Fatty acids are initially synthesized by Fatty Acid Synthase (FAS) systems, which are broadly classified into two types. portlandpress.com

Type I FAS: This system is characterized by a single, large, multifunctional polypeptide that contains all the necessary catalytic domains to carry out the reactions of fatty acid synthesis. wikipedia.orgnih.gov Type I systems are found in the cytosol of animals and fungi. wikipedia.orgoup.com The evolutionary history of the animal FAS I is thought to be linked to modifications of fungal polyketide synthases (PKS), while the fungal and certain bacterial (CMN group) FAS I systems appear to have arisen from the fusion of FAS II genes. wikipedia.org

Type II FAS: In this system, each reaction is catalyzed by a separate, monofunctional enzyme encoded by a distinct gene. portlandpress.comnih.govoup.com The intermediates are shuttled between these enzymes attached to an Acyl Carrier Protein (ACP). portlandpress.com The Type II FAS pathway is characteristic of bacteria, plant plastids, and the mitochondria of eukaryotes, including humans. portlandpress.comwikipedia.orgnih.govphytomorphology.com

Despite their architectural differences, the fundamental chemical reactions and intermediates in the elongation cycle are conserved between Type I and Type II systems. wikipedia.org

Table 1: Comparison of Type I and Type II Fatty Acid Synthase Systems

Feature Type I FAS Type II FAS
Structure Single, large multifunctional polypeptide. wikipedia.orgnih.gov Discrete, monofunctional enzymes. portlandpress.comnih.gov
Genetic Organization Typically a single gene encodes the entire complex. Multiple genes, each encoding a separate enzyme. portlandpress.com
Intermediate Carrier Acyl Carrier Protein (ACP) domain within the polypeptide. Separate Acyl Carrier Protein (ACP). portlandpress.com

| Organisms | Animals, Fungi, CMN group bacteria (e.g., Mycobacterium). wikipedia.orgoup.com | Bacteria, Archaea, Plant Plastids, Mitochondria. wikipedia.orgnih.gov |

The synthesis of the initial fatty acid chain, which is the precursor for VLCFAs like nonacos-2-enoic acid, relies on the coordinated action of several key enzymes.

Acetyl-CoA Carboxylase (ACC): This biotin-dependent enzyme catalyzes the first committed and rate-limiting step in fatty acid synthesis: the irreversible carboxylation of acetyl-CoA to form malonyl-CoA. nih.govwikipedia.orgfrontiersin.org Malonyl-CoA serves as the two-carbon donor for all elongation steps in the fatty acid synthesis cycle. wikipedia.orgnih.gov In mammals, two main isoforms exist: ACC1, which is cytosolic and primarily involved in fatty acid synthesis, and ACC2, which is associated with the mitochondrial outer membrane and regulates fatty acid oxidation. nih.govwikipedia.orgfrontiersin.org The activity of ACC is tightly regulated through both allosteric mechanisms (e.g., activation by citrate) and covalent modification (e.g., phosphorylation). nih.govlibretexts.org

Fatty Acid Synthase (FAS): This enzyme complex is responsible for the de novo synthesis of fatty acids, typically producing the 16-carbon saturated fatty acid, palmitate (C16:0), from acetyl-CoA and malonyl-CoA. ontosight.airesearchgate.net The newly synthesized fatty acids can then be elongated by other enzyme systems. adrenoleukodystrophy.inforesearchgate.net

β-Ketoacyl-ACP Synthases (FabH, FabB, FabF): These enzymes, also known as condensing enzymes, are central to the Type II FAS pathway found in bacteria. They catalyze the chain elongation steps. nih.gov

FabH (β-ketoacyl-ACP synthase III): This enzyme is primarily responsible for initiating fatty acid synthesis by catalyzing the condensation of acetyl-CoA with malonyl-ACP. portlandpress.comnih.govasm.org Its substrate specificity for the acetyl-CoA starter unit is a key determinant in the synthesis of straight-chain fatty acids. asm.org

FabB (β-ketoacyl-ACP synthase I) and FabF (β-ketoacyl-ACP synthase II): These enzymes are responsible for the subsequent rounds of elongation, condensing malonyl-ACP with the growing acyl-ACP chain. nih.govfrontiersin.org While both participate in elongating saturated fatty acids, they have distinct and essential roles in the production of unsaturated fatty acids in organisms like E. coli. frontiersin.orgpnas.org

Table 2: Key Enzymes in Fatty Acid Synthesis and Elongation

Enzyme Gene(s) (E. coli example) Function Pathway
Acetyl-CoA Carboxylase (ACC) accABCD Catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.govwikipedia.org De Novo Synthesis (Rate-limiting step)
Fatty Acid Synthase (FAS) N/A (Type I) Synthesizes palmitate (C16:0) de novo. ontosight.airesearchgate.net De Novo Synthesis
β-Ketoacyl-ACP Synthase III fabH Initiates synthesis by condensing acetyl-CoA and malonyl-ACP. portlandpress.comnih.gov Type II FAS (Initiation)
β-Ketoacyl-ACP Synthase I fabB Elongates the acyl-ACP chain. nih.govfrontiersin.org Type II FAS (Elongation)

| β-Ketoacyl-ACP Synthase II | fabF | Elongates the acyl-ACP chain. nih.govfrontiersin.org | Type II FAS (Elongation) |

Desaturation Mechanisms: Introduction of the Carbon-Carbon Double Bond at the C-2 Position

The structure of this compound features a double bond between the second (alpha) and third (beta) carbon atoms. This α,β-unsaturation is distinct from the more common unsaturated fatty acids where double bonds are typically introduced at positions further from the carboxyl group by specific desaturase enzymes.

Fatty acid desaturases are a family of enzymes that introduce double bonds into acyl chains with high regio- and stereospecificity, typically producing a cis double bond. aocs.orgnih.gov They are classified based on the position where they create the double bond. wikipedia.org

Δ (Delta) Desaturases: These enzymes introduce a double bond at a specific carbon atom counting from the carboxyl end of the fatty acid. For example, Δ9-desaturase creates a double bond between carbons 9 and 10. wikipedia.orgebi.ac.uk

ω (Omega) Desaturases: These act from the methyl (omega) end of the fatty acid. wikipedia.org

A well-studied example is the Δ12 desaturase (encoded by the FAD2 gene in plants), which converts oleic acid (18:1Δ⁹) into linoleic acid (18:2Δ⁹,¹²). aocs.orgmdpi.comfrontiersin.org Interestingly, some enzymes with homology to Δ12 desaturases, often called "desaturase-like" enzymes, have evolved to perform different chemical transformations, such as creating conjugated double bonds (conjugases), or introducing epoxy or acetylenic groups. aocs.orgusda.gov This demonstrates the evolutionary plasticity of this enzyme family. usda.gov

However, the formation of a double bond at the C-2 position, as seen in this compound, does not fit the typical action of these desaturase families. An alternative and more plausible biological mechanism for its formation is an incomplete cycle of fatty acid elongation or β-oxidation. During the elongation process, the third step is a dehydration reaction catalyzed by 3-hydroxyacyl-CoA dehydratase, which forms a trans-2-enoyl-CoA intermediate. nih.gov If the final reduction step of the cycle, catalyzed by enoyl-CoA reductase, does not occur and the intermediate is released from the enzyme complex, the resulting product would be a trans-2-enoic acid. This would be consistent with the structure of (E)-non-2-enoic acid, a shorter homologue. mdpi.comnih.gov

Post-Synthetic Modifications and Derivatization in Biological Systems

Once a fatty acid chain is synthesized, it can undergo various modifications to create a wider array of functional lipids. These modifications can include hydroxylation, epoxidation, and the formation of branched chains. aocs.orgnih.gov The regulation of these processes can occur at the transcriptional level or through post-translational modifications of the enzymes involved. numberanalytics.com

The synthesis of branched-chain fatty acids (BCFAs) provides a clear example of how the fatty acid synthesis machinery can be adapted to produce diverse structures. Instead of using the standard acetyl-CoA primer, the synthesis of BCFAs utilizes short, branched-chain acyl-CoAs as primers. wikipedia.orgresearchgate.net

These primers are derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine. wikipedia.orgmdpi.com The process involves:

Transamination: The BCAA is converted to its corresponding α-keto acid by a branched-chain amino acid transaminase (BCAT). mdpi.comfrontiersin.org

Decarboxylation: The α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid (BCKA) dehydrogenase complex to produce a branched-chain acyl-CoA primer. wikipedia.orgfrontiersin.org

This primer then enters the fatty acid synthesis pathway and is elongated with malonyl-CoA units, resulting in a fatty acid with a methyl branch near the omega-end. nih.gov The type of BCAA precursor determines the type of branching in the final fatty acid product. wikipedia.org

Table 3: Precursors for Branched-Chain Fatty Acid Synthesis

Branched-Chain Amino Acid Corresponding α-Keto Acid Acyl-CoA Primer Resulting Fatty Acid Series
Valine α-Ketoisovalerate Isobutyryl-CoA (2-methylpropanoyl-CoA) iso-series (even-numbered)
Leucine α-Ketoisocaproate Isovaleryl-CoA (3-methylbutyryl-CoA) iso-series (odd-numbered)
Isoleucine α-Keto-β-methylvalerate 2-Methylbutyryl-CoA anteiso-series (odd-numbered)

(Source: Based on information from wikipedia.orgmdpi.comfrontiersin.org)

Keto-Fatty Acid Formation (e.g., 11-oxo-n-nonacos-14-enoic acid, nuciferoic acid)

The formation of keto-fatty acids involves the oxidation of a precursor fatty acid. A notable example is nuciferoic acid, which has been identified as 11-oxo-n-nonacos-14-enoic acid. researchgate.net This novel keto-fatty acid was isolated from the endocarp, or hard shell, of the coconut (Cocos nucifera Linn.). researchgate.net

The general biosynthetic route to a keto-fatty acid typically involves two key steps:

Hydroxylation : A precursor fatty acid is first hydroxylated at a specific carbon position. This reaction is often catalyzed by enzymes such as cyclooxygenases (COX) or lipoxygenases, which metabolize fatty acids like arachidonic acid into various hydroxyeicosatetraenoic acids (HETEs). nih.gov

Oxidation : The resulting hydroxyl group is then oxidized to a carbonyl (keto) group. This step is carried out by dehydrogenase enzymes. For instance, metabolites like 11-oxo-eicosatetraenoic acid (11-oxo-ETE) are known to be derived from the oxidation of their corresponding hydroxy-fatty acid precursors by dehydrogenases. nih.gov

While the specific enzymes responsible for the synthesis of nuciferoic acid have not been fully characterized, it is hypothesized that its biosynthesis follows this general mechanism, starting with a 29-carbon monounsaturated fatty acid precursor.

Furan (B31954) Ring Formation Pathways in Related Fatty Acids

Furan fatty acids (FuFAs) are a class of fatty acids characterized by a furan ring within the aliphatic chain. nih.govosti.gov These compounds are produced by various plants, algae, and microorganisms. nih.govosti.gov Research has uncovered distinct biosynthetic pathways for their formation, which represent a significant modification of a standard fatty acid chain.

Two primary pathways have been proposed:

Pathway in Algae : In some algae, the biosynthesis is thought to begin with a lipoxygenase-catalyzed oxidation of a polyunsaturated fatty acid. nih.govresearchgate.net This initial step forms a hydroperoxy-alkandienoic acid intermediate. Subsequent electron shifts, cyclization, and double bond rearrangement lead to the formation of the furan ring. nih.govresearchgate.net

Pathway in Bacteria : A different pathway has been elucidated in bacteria. nih.gov This process begins with the methylation of a pre-existing unsaturated fatty acid, such as cis-vaccenic acid, by a SAM-dependent methylase enzyme called UfaM. researchgate.netnih.gov The resulting methylated fatty acid is then acted upon by a desaturase (UfaD) to introduce another double bond. nih.gov The final and crucial step is the incorporation of an oxygen atom, derived from molecular oxygen (O₂), to form the furan ring, a reaction catalyzed by a monooxygenase enzyme designated UfaO. nih.govnih.gov

These pathways highlight the evolutionary convergence of strategies to produce FuFAs, which are believed to act as potent radical scavengers. osti.govresearchgate.net

Precursor Utilization in Biosynthesis (e.g., malonyl-CoA, amino acids)

The biosynthesis of all fatty acids, including complex ones like this compound and its analogues, relies on a supply of fundamental precursor molecules. The primary building blocks are acetyl-CoA and malonyl-CoA, though other molecules like amino acids can also play a crucial role, especially in generating structural diversity.

Malonyl-CoA : Malonyl-CoA is the key carbon donor for chain elongation in fatty acid synthesis. wikipedia.orglibretexts.org It is produced through the carboxylation of acetyl-CoA, a reaction catalyzed by the highly regulated enzyme acetyl-CoA carboxylase (ACC). wikipedia.orgresearchgate.net During each cycle of fatty acid elongation, a two-carbon unit from malonyl-CoA is added to the growing acyl chain, with the release of the previously added carboxyl group as CO₂. researchgate.net This molecule is so central to the process that its synthesis is considered the commitment step to fatty acid formation. researchgate.netnih.gov

Amino Acids : Amino acids can serve as alternative precursors, particularly for the synthesis of branched-chain fatty acids (BCFAs). nih.gov Short-chain carboxylic acids derived from the degradation of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine can act as "starter units" for fatty acid synthesis in place of acetyl-CoA. nih.govnih.gov For example, the catabolism of isoleucine produces 2-methylbutyryl-CoA, which can be elongated to form anteiso-series fatty acids. wikipedia.org Similarly, leucine and valine degradation can lead to isovaleryl-CoA and isobutyryl-CoA, respectively, which are precursors for the iso-series of fatty acids. nih.govwikipedia.org Additionally, amino acids such as glutamine can be metabolized to contribute to the general pool of acetyl-CoA, which is then available for fatty acid synthesis. researchgate.net

Biological Functions and Mechanistic Investigations of Nonacos 2 Enoic Acid

Role as a Biological Metabolite in Diverse Organisms

As a fatty acid, nonacos-2-enoic acid is a product of lipid metabolism and can be found in various organisms. nih.govhmdb.ca While specific documentation on this compound is limited, the roles of similar long-chain and alpha,beta-unsaturated fatty acids are well-established, providing a framework for its likely functions. nih.govhmdb.ca Natural secondary metabolites, including a wide array of fatty acids and their derivatives, are known for their chemical diversity and significant biological activities. mdpi.comresearchgate.net

Lipid metabolism involves the breakdown and synthesis of lipids, including fatty acids, for energy storage and the construction of cellular membranes. wikipedia.org In animals, fats are acquired from the diet or synthesized by the liver and fat cells. wikipedia.org The metabolism of lipids is closely interconnected with carbohydrate metabolism, as glucose products like acetyl-CoA can be converted into lipids. oregonstate.education

When glucose levels are low, the body can use lipids as an alternative energy source. tocris.com Triglycerides are broken down into glycerol (B35011) and fatty acids in a process called lipolysis. oregonstate.educationtocris.com These fatty acids then undergo beta-oxidation in the mitochondria to produce acetyl-CoA, which enters the Krebs cycle to generate ATP. wikipedia.orgoregonstate.educationtocris.com Given its structure, this compound would be expected to participate in these fundamental energy pathways, serving as a substrate for energy production when required.

The general pathway for fatty acid catabolism begins in the cytoplasm, where fatty acids are converted to acyl-CoA molecules. wikipedia.org These molecules are then transported into the mitochondria for beta-oxidation. wikipedia.org The end products of this pathway are acetyl-CoA, NADH, and FADH₂, all of which are used to produce energy. wikipedia.org

Second messengers are small intracellular molecules that transmit signals from cell-surface receptors to effector proteins, amplifying the initial signal. nih.govwikipedia.orgslideshare.net Major classes of second messengers include cyclic nucleotides (like cAMP), ions (like Ca2+), and derivatives of membrane lipids. nih.govwikipedia.org

Lipid-derived second messengers play a crucial role in signal transduction. nih.gov A key example is the phosphoinositol pathway, where the enzyme phospholipase C cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnumberanalytics.comhawaii.edu Both IP3 and DAG act as second messengers, propagating the signal cascade within the cell. wikipedia.orghawaii.edu While direct evidence for this compound acting as a second messenger is not available, its nature as a fatty acid places it within the broader category of lipids that are precursors to or can be modified to become signaling molecules. nih.gov The activation of cellular pathways by extracellular signals often involves the generation of these small, rapidly diffusing molecules to alter the activity of target proteins. nih.gov

Cellular Signaling and Regulatory Mechanisms

Fatty acids and their derivatives are integral to various signaling and regulatory processes, including the modulation of oxidative stress and communication between cells.

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathophysiology of numerous diseases. mdpi.commdpi.com Fatty acids can directly and indirectly trigger oxidative stress. mdpi.com Conversely, some fatty acids and related compounds exhibit antioxidant properties. researchgate.net

Studies on various plant extracts and their components have demonstrated significant radical scavenging activity. jfda-online.complantsjournal.comcabidigitallibrary.org The antioxidant capacity is often measured by assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. plantsjournal.comcabidigitallibrary.org For instance, a novel keto fatty acid, nuciferoic acid (11-oxo-n-nonacos-14-enoic acid), which shares the 29-carbon backbone, was isolated from Cocos nucifera, and fractions containing it showed notable free radical scavenging activity. researchgate.net Phenolic compounds, in particular, are known to neutralize superoxide (B77818) radicals by transferring protons and hydrogen atoms. mdpi.com

The potential for a compound to act as an antioxidant is often quantified by its IC50 value, which represents the concentration required to inhibit a process (like radical activity) by 50%. Lower IC50 values indicate greater potency.

Table 1: Radical Scavenging Activity of Various Natural Extracts and Compounds

SubstanceAssayIC50 Value (µg/mL)Source
Cocos nucifera (Ethyl acetate (B1210297) fraction)DPPH27.55 researchgate.net
Cocos nucifera (Methanolic fraction)DPPH32.31 researchgate.net
Tert-Butyl-1-hydroxytoluene (Standard)DPPH23.92 researchgate.net
Dorema aitchisonii extractDPPH488 ± 18 jfda-online.com
Dorema aitchisonii extractH2O2 Scavenging211 ± 11 jfda-online.com
JINJA™ Herbal ExtractDPPH40.18 ± 0.98 plantsjournal.com
Ascorbic Acid (Standard)DPPH1.34 ± 0.04 plantsjournal.com

This table presents IC50 values from various studies to illustrate the concept of radical scavenging activity. The activities are specific to the tested substances and conditions.

Fatty acids and their derivatives are widely used as chemical signals for communication between organisms, particularly as pheromones in insects. sdbonline.orgresearchgate.net These pheromones are often volatile, fatty-acid-derived molecules that can regulate behaviors such as mating and aggregation. sdbonline.orgresearchgate.net For example, the male-specific pheromone in Drosophila, (Z)-11-octadecenyl acetate (cis-vaccenyl acetate), is derived from a fatty acid. sdbonline.org

The detection of these lipid-based pheromones often involves specialized receptor systems. sdbonline.org In insects, members of the CD36 family of transmembrane proteins, such as Sensory neuron membrane protein (SNMP), are essential for detecting fatty-acid-derived pheromones. sdbonline.orgrupress.org SNMP works as a cofactor with odorant receptors to capture the pheromone molecules on the surface of olfactory dendrites, facilitating their transfer to the receptor complex. sdbonline.org This mechanism highlights a conserved function for CD36 proteins in recognizing lipid-based extracellular ligands, both in pheromonal communication and in the innate immune system. sdbonline.orgrupress.org While a specific pheromonal role for this compound has not been documented, its structure as a very long-chain fatty acid is consistent with the types of molecules used in chemical communication. gerli.com

Specific Enzyme Modulation and Molecular Interactions

The interaction of small molecules with enzymes is a fundamental mechanism of biological regulation. Allosteric regulation, where a molecule binds to a site other than the active site to modulate activity, is a key control process. rsc.org Fatty acids and their derivatives can act as modulators of various enzymes.

For example, certain chrysin (B1683763) derivatives have been shown to modulate the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.gov One derivative, 5,7-diacetylflavone, was found to be a potent and selective inhibitor of COX-2, with three-dimensional modeling suggesting it fits well into the enzyme's binding pocket. nih.gov This type of specific molecular interaction, often involving hydrogen bonds and precise structural fits, is critical for enzyme modulation. nih.gov

While specific enzyme targets for this compound are not well-documented, its molecular structure suggests potential interactions. The crystal structures of similar α,β-unsaturated carboxylic acids, such as (E)-non-2-enoic acid and (E)-dec-2-enoic acid, show that they form centrosymmetric dimers linked by strong O–H∙∙∙O hydrogen bonds between their carboxylic acid groups. mdpi.comarastirmax.com This dimerization is a key molecular interaction that influences their physical and chemical properties and is indicative of the types of non-covalent interactions this compound could form with enzyme binding sites. mdpi.com Synthetic supramolecular polymers have been used as scaffolds to demonstrate that recruiting enzymes into close proximity can enhance their activity, a principle that underlies many biological signaling complexes. rsc.org

Enzyme Inhibition and Activation (e.g., Hyaluronidase (B3051955) inhibition by related compounds)

Long-chain unsaturated fatty acids have demonstrated significant inhibitory effects on various enzymes, a characteristic that may extend to this compound. A key area of investigation for these related molecules is their interaction with hyaluronidases, enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. tandfonline.com

Research has shown that unsaturated fatty acids with a single double bond are potent inhibitors of several types of hyaluronidases and chondroitinases. tandfonline.com The inhibitory strength of these fatty acids tends to increase with the length of their carbon chain. tandfonline.comtandfonline.com For instance, studies on a range of unsaturated fatty acids from C14:1 to C24:1 revealed that their ability to inhibit enzymes like hyaluronidase from Streptococcus dysgalactiae (h-SD) and various chondroitinases intensified as the carbon chain grew longer. tandfonline.com This suggests that this compound, with its 29-carbon backbone, could be a powerful inhibitor of these enzymes. The presence of a double bond appears to be a crucial factor for this inhibitory action, as saturated fatty acids show little to no effect. tandfonline.comtandfonline.com

The mechanism of this inhibition by related fatty acids has been identified as noncompetitive, meaning the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity. tandfonline.comlibretexts.org The position of the double bond and its cis-trans configuration did not seem to significantly alter the inhibitory potency in studies of oleic acid (C18:1). tandfonline.comtandfonline.com

Beyond hyaluronidase, fatty acids are known to be involved in the modulation of other key enzymes. For example, they are precursors in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. nih.gov Inhibitors of these pathways are a major focus in cancer and inflammation research. nih.gov

Table 1: Inhibitory Effects of Unsaturated Fatty Acids on Hyaluronidases and Chondroitinases

Fatty Acid Carbon Chain Length and Unsaturation Target Enzyme(s) Observed Effect Reference
Myristoleic acid C14:1 h-SD, c-ABC, c-B, c-ACI, c-ACII Strong inhibition tandfonline.comtandfonline.com
Palmitoleic acid C16:1 h-SD, c-ABC, c-B, c-ACI, c-ACII Strong inhibition tandfonline.comtandfonline.com
Oleic acid C18:1 h-SD, c-ABC, c-B, c-ACI, c-ACII Strong inhibition tandfonline.comtandfonline.com
Eicosenoic acid C20:1 h-SD, c-ACI Potent inhibition tandfonline.com
Erucic acid C22:1 c-ABC, c-B Potent inhibition tandfonline.com
Nervonic acid C24:1 c-ACII Potent inhibitor tandfonline.comtandfonline.com
Eicosatrienoic acid C20:3 h-SD, c-ABC, c-B, c-ACI General inhibition tandfonline.comtandfonline.com

h-SD: hyaluronidase from Streptococcus dysgalactiae; c-ABC: chondroitinase ABC; c-B: chondroitinase B; c-ACI: chondroitinase ACI; c-ACII: chondroitinase ACII.

Protein-Ligand Binding Studies: Computational Docking and Experimental Validation

The interaction between fatty acids and proteins is fundamental to their biological activity. Computational docking and experimental methods are employed to elucidate the specifics of these binding events. nih.govdrugdesign.org Such studies help in understanding how a ligand like a fatty acid fits into the binding site of a protein and the nature of the forces that stabilize this complex. drugdesign.org

Computational Docking: Molecular docking simulations are powerful tools for predicting the binding mode and affinity of a ligand to a protein. For fatty acids, these studies have been used to investigate their interactions with enzymes like angiotensin-converting enzyme (ACE) and cyclooxygenase-2 (COX-2). mdpi.comphyschemres.org For instance, a study on diatom fatty acids as ACE inhibitors showed that binding affinity tended to increase with longer carbon chains and the presence of cis double bonds. mdpi.com The simulations revealed that these fatty acids could fit into the active site of cACE, with binding energies comparable to some synthetic drugs. mdpi.com Similarly, docking studies of sphingomyelins with various unsaturated fatty acid side chains against COX-2 and thymidylate synthase have provided insights into their potential as inhibitors. physchemres.org These computational approaches are instrumental in predicting how a molecule like this compound might interact with various protein targets. arxiv.orgresearchgate.net

Experimental Validation: Experimental techniques are crucial for confirming the predictions made by computational models. Methods like Saturation Transfer Difference (STD) NMR, transferred-NOESY (tr-NOESY), and Inter-ligand NOEs for Pharmacophore Mapping (INPHARMA) are used to map the interactions and binding sites of fatty acids with proteins like serum albumin. nih.gov These techniques can reveal which parts of the fatty acid molecule are in close contact with the protein, providing a detailed picture of the binding orientation. nih.gov Such experimental validation is essential for confirming the binding modes suggested by docking studies and understanding the conformational changes that may occur upon binding, which can be described by models like "induced fit" or "conformational selection". libretexts.org

Table 2: Examples of Protein-Ligand Binding Studies with Fatty Acids

Ligand(s) Protein Target Method(s) Key Findings Reference
Caproleic acid, Oleic acid, Linoleic acid, Linolenic acid Serum Albumin (BSA/HSA) STD, Tr-NOESY, INPHARMA NMR, Docking Mapped specific binding sites and observed competitive binding with other drugs. nih.gov
Various diatom fatty acids Angiotensin-Converting Enzyme (ACE) GC-MS, Molecular Docking Fatty acids showed potential as ACE inhibitors with binding energy increasing with chain length. mdpi.com
Sphingomyelins with unsaturated fatty acid side chains Cyclooxygenase-2 (COX-2), Thymidylate Synthase (TS) DFT, Molecular Docking Predicted binding affinities and interactions, suggesting potential inhibitory roles. physchemres.org
Polyunsaturated fatty acids (20, 22, 24 carbons) SARS-CoV-2 Spike Protein Molecular Docking, Molecular Dynamics Ligands showed higher affinity for the closed conformation of the spike protein's fatty acid binding pocket. mdpi.com
Quercetin-7-linoleate, Quercetin-7-oleate Mushroom Tyrosinase Molecular Docking, Fluorescence Spectroscopy Ligands acted as reversible, competitive inhibitors, with docking revealing binding sites. aimspress.com

Advanced Analytical Methodologies for Nonacos 2 Enoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Nonacos-2-enoic acid. These techniques provide detailed information about the compound's carbon framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific, published NMR data for this compound are scarce, its spectral characteristics can be reliably predicted based on its α,β-unsaturated carboxylic acid structure and data from analogous compounds.

¹H NMR: In a ¹H NMR spectrum, the protons of the vinyl group (C=C-H) are expected to be the most downfield, appearing as distinct multiplets. The proton at the α-carbon (C2) would be deshielded by the adjacent carbonyl group, while the proton at the β-carbon (C3) would couple to the α-proton and the protons on the subsequent methylene (B1212753) group. The long C26 alkyl chain would produce a large, overlapping signal in the 1.2-1.4 ppm region, with the terminal methyl group (C29) appearing as a triplet around 0.88 ppm.

¹³C NMR: The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon (C1) of the carboxylic acid well downfield (around 170-180 ppm). The olefinic carbons (C2 and C3) would appear in the 120-150 ppm range. The long saturated alkyl chain would show a series of peaks between 20-35 ppm, which can often be resolved in high-field NMR.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on the analysis of shorter-chain 2-alkenoic acids.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)10-12 (broad s)~175
C2 (=CH-)~5.8 (d, J ≈ 15.6 Hz)~122
C3 (-CH=)~7.1 (dt, J ≈ 15.6, 6.9 Hz)~150
C4 (-CH₂-)~2.2 (q, J ≈ 7.0 Hz)~33
C5-C28 (-CH₂-)n~1.2-1.4 (m)~22-32
C29 (-CH₃)~0.88 (t, J ≈ 6.8 Hz)~14

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis. tutorchase.com When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of compounds within complex mixtures. nih.gov

The molecular formula for this compound is C₂₉H₅₆O₂. Its calculated molecular weight is approximately 436.75 g/mol . In an MS experiment, the molecular ion peak would be observed. In negative ionization mode (ESI-), this would typically be the [M-H]⁻ ion at m/z 435.7.

Key fragmentation patterns for aliphatic carboxylic acids include:

Loss of Water ([M-H₂O]⁺): A peak corresponding to the loss of a water molecule can sometimes be observed. miamioh.edu

Loss of the Carboxyl Group ([M-COOH]⁺): Cleavage of the bond next to the carbonyl group can result in a peak representing the loss of the COOH group (a loss of 45 Da). libretexts.org

McLafferty Rearrangement: For long-chain acids, this rearrangement can produce characteristic fragment ions. miamioh.edu

Alkyl Chain Fragmentation: The long aliphatic chain typically fragments with sequential losses of 14 Da (-CH₂- units), creating a characteristic pattern of ion clusters. libretexts.org

LC-MS is particularly useful for analyzing fatty acids, often employing a reversed-phase column to separate them based on chain length and unsaturation before they enter the mass spectrometer for detection and identification. eurl-pesticides.eusciex.com

Table 2: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/z ValueDescription
[M]⁺•436.7Molecular Ion (in Electron Ionization)
[M+H]⁺437.7Protonated Molecule (in positive ESI)
[M-H]⁻435.7Deprotonated Molecule (in negative ESI)
[M-H₂O]⁺•418.7Loss of water from the molecular ion
[M-C₂H₅]⁺407.7Alpha-cleavage with loss of an ethyl radical (less common)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. edinst.com The spectrum of this compound would be dominated by features characteristic of a long-chain α,β-unsaturated carboxylic acid. Data from analogs like 2-nonenoic acid provide a reliable reference. nist.gov

The key absorption bands would include:

A very broad O-H stretching band for the carboxylic acid, typically centered around 3000 cm⁻¹.

Strong C-H stretching bands from the long alkyl chain just below 3000 cm⁻¹.

A sharp and strong C=O stretching band for the conjugated carbonyl group around 1700 cm⁻¹.

A C=C stretching band for the alkene group around 1640 cm⁻¹.

A C-O stretching band and O-H bending band in the fingerprint region (below 1500 cm⁻¹). nist.govnist.gov

Table 3: Characteristic FTIR Absorption Bands for this compound Reference data from 2-nonenoic acid. nist.govnist.gov

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
Alkyl ChainC-H Stretch2850-2960Strong
CarbonylC=O Stretch~1700Strong
AlkeneC=C Stretch~1640Medium
Alkene=C-H Bend~980Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily providing information about conjugated systems. The chromophore in this compound is the α,β-unsaturated carbonyl system. This conjugated system allows for a π → π* electronic transition upon absorption of UV light. libretexts.org

For similar α,β-unsaturated acids, the maximum absorption wavelength (λmax) typically falls in the 210-230 nm range in a polar solvent like ethanol. libretexts.orgresearchgate.net The long, non-conjugated alkyl chain does not significantly influence the λmax but may have minor effects on molar absorptivity. The position of the λmax can shift depending on the solvent polarity and pH, as these can affect the energy levels of the electronic orbitals. units.it For instance, deprotonation of the carboxylic acid in a basic medium to form the carboxylate can cause a shift in the absorption wavelength. academie-sciences.fr

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for isolating this compound from complex natural extracts or synthetic reaction mixtures and for verifying its purity.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purification of fatty acids. sigmaaldrich.com Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this purpose. pensoft.netresearchgate.net

In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. foliamedica.bg Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. Due to its very long C29 alkyl chain, this compound is highly nonpolar and would be very strongly retained on a C18 column.

A typical mobile phase for separating fatty acids is a gradient mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid remains in its protonated, less polar form for better peak shape and consistent retention. sielc.comchromatographyonline.com Detection is commonly performed using a UV detector set to the λmax of the α,β-unsaturated system (~210-230 nm) or by connecting the HPLC system to a mass spectrometer (LC-MS). researchgate.netscispace.com

Table 4: Representative RP-HPLC Conditions for Fatty Acid Analysis These are general conditions; optimization would be required for this compound due to its expected high retention.

ParameterTypical Value
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Elution ModeGradient elution (e.g., starting with high %A, increasing %B over time)
Flow Rate1.0 mL/min
DetectionUV at ~215 nm or Mass Spectrometry (MS)
Column TemperatureAmbient or elevated (e.g., 30-40 °C) to improve peak shape and reduce viscosity

Thin-Layer Chromatography (TLC) (1D and 2D)

Thin-Layer Chromatography (TLC) is a fundamental and versatile technique for the separation of lipids based on polarity. jove.comlongdom.orglibretexts.org For fatty acids like this compound, TLC serves as an effective method for purification, identification, and preliminary quantification. longdom.org The separation relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. jove.comlongdom.org

One-Dimensional (1D) TLC: In 1D-TLC, a sample is spotted at the baseline of a plate, which is then developed in a single direction using a suitable solvent system. nih.gov Nonpolar lipids, such as free fatty acids, are typically separated using mobile phases like hexane/diethyl ether/acetic acid. nih.govspringernature.com The separation is based on the polarity of the lipid classes; more polar compounds interact more strongly with the polar stationary phase (e.g., silica gel) and thus migrate shorter distances up the plate. jove.com

A specialized form of 1D-TLC, known as argentation or silver ion TLC, is particularly effective for separating unsaturated fatty acids based on the number, geometry, and position of their double bonds. uab.edu The silica gel is impregnated with silver nitrate (B79036) (AgNO₃), which forms reversible π-complexes with the double bonds of the fatty acids. uab.eduaocs.org The strength of this interaction depends on the degree of unsaturation, causing saturated, monoenoic, and polyenoic fatty acids to separate into distinct bands. uab.eduaocs.org For a very-long-chain monoenoic acid like this compound, this method would allow for its separation from its saturated analogue (nonacosanoic acid) and other polyunsaturated fatty acids. Longer-chain fatty acids tend to be held less strongly on the plate compared to shorter-chain fatty acids with the same degree of unsaturation. aocs.org

Two-Dimensional (2D) TLC: When complex lipid mixtures require enhanced resolution, two-dimensional TLC is employed. nih.govnih.gov In this technique, a single sample is spotted on the corner of a TLC plate and developed in one direction. nih.gov The plate is then dried, rotated 90 degrees, and developed a second time with a different mobile phase system. nih.gov This process effectively increases the separation space, allowing for the resolution of compounds that may co-migrate in a single dimension. nih.gov For instance, an initial separation could be based on lipid class using a standard solvent system, followed by a second separation based on the degree of unsaturation using a silver nitrate-impregnated plate or a different solvent system. nih.govnih.gov This methodology provides a powerful tool for isolating specific fatty acids from complex biological extracts. researchgate.net

Table 1: Comparison of 1D and 2D TLC for Fatty Acid Analysis.
Feature1D-TLC2D-TLC
Principle Separation in a single direction using one mobile phase. nih.govSeparation in two perpendicular directions using two different mobile phases. nih.gov
Resolution Good for simple mixtures; may have co-migrating spots in complex samples. nih.govHigher resolving power for complex mixtures. nih.govnih.gov
Sample Throughput Multiple samples can be analyzed simultaneously on a single plate. nih.govOnly one sample can be analyzed per plate. nih.gov
Primary Application Routine analysis, reaction monitoring, purity checks. umich.eduSeparation of complex biological lipid extracts. nih.gov
Specialized Versions Argentation (Silver Ion) TLC for separating by unsaturation. uab.eduCan combine different separation principles (e.g., polarity then unsaturation). nih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) is a premier technique for the quantitative analysis of complex fatty acid mixtures. nih.gov For non-volatile compounds like this compound, derivatization is a mandatory prerequisite to increase volatility and thermal stability. nih.govdkfz.de The most common method is the conversion of fatty acids into fatty acid methyl esters (FAMEs) through esterification. nih.govdkfz.dejournal-of-agroalimentary.ro

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. gsconlinepress.com The choice of column is critical; low-polarity columns are noted for their high thermal stability, which is necessary for analyzing high-molecular-weight compounds, while polar capillary columns are often used to separate FAMEs based on chain length and degree of unsaturation. nih.govifremer.fr However, analyzing very-long-chain fatty acids (>C28) can be challenging even on polar columns. nih.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification when compared against known standards. journal-of-agroalimentary.ro

Gas Chromatography-Mass Spectrometry (GC/MS): Pairing GC with a Mass Spectrometry (MS) detector provides a powerful tool for both quantification and structural identification. nih.govavantiresearch.com As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized. ifremer.fr Electron ionization (EI) is a common method, though it can cause extensive fragmentation of fatty acids. nih.gov This fragmentation is both a benefit and a drawback; while it can compromise sensitivity, the resulting fragmentation pattern is a unique "fingerprint" that aids in structural elucidation, such as determining double bond positions and chain branching. nih.govacs.org

For very-long-chain fatty acids, GC/MS analysis is the established method for clinical diagnostics and biochemical research. nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where it only detects specific ion fragments characteristic of the target analyte. nih.gov This enhances sensitivity and selectivity, allowing for the detection of trace amounts of specific fatty acids like VLCFAs in complex biological samples. nih.govnih.gov The analysis of C22:0, C24:0, and C26:0 fatty acids is a routine diagnostic for certain metabolic disorders, highlighting the method's robustness for VLCFA quantification. nih.govtermedia.pl

Table 2: GC/MS Parameters for Very-Long-Chain Fatty Acid Analysis.
ParameterDescriptionRelevance to this compound
Derivatization Conversion to volatile esters (e.g., FAMEs, pentafluorobenzyl esters). nih.govlipidmaps.orgEssential for making the high molecular weight this compound suitable for GC analysis. nih.gov
GC Column Typically a long capillary column (e.g., 30 m). termedia.pl Low-polarity phases offer thermal stability for high boiling point compounds. ifremer.frA thermally stable column is required to elute the C29 fatty acid ester without degradation. ifremer.fracs.org
Injector Temperature Set high enough to ensure complete vaporization of the sample (e.g., 250 °C). gsconlinepress.comMust be optimized to ensure the C29 ester is vaporized efficiently without thermal breakdown.
Oven Program A temperature ramp (e.g., 60 °C to 300 °C) is used to separate compounds with different boiling points. gsconlinepress.comA high final temperature is necessary to elute the very-long-chain FAME. acs.org
MS Ionization Electron Ionization (EI) or Chemical Ionization (CI). nih.govacs.orgEI provides characteristic fragmentation patterns for structural confirmation. nih.gov
MS Detection Full scan mode for identifying unknowns or Selected Ion Monitoring (SIM) for targeted, sensitive quantification. nih.govSIM mode would be ideal for quantifying the typically low levels of this compound in biological samples. nih.govnih.gov

X-ray Crystallography and Single-Crystal Structural Determination (e.g., for shorter chain analogues)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. However, obtaining single crystals of sufficient quality for very-long-chain fatty acids like this compound is exceptionally challenging due to the high conformational flexibility of their long alkyl chains. Therefore, the study of shorter-chain analogues provides critical insights into the likely structural features of their longer-chain counterparts.

Research on α,β-unsaturated carboxylic acids such as (E)-non-2-enoic acid (C9) and (E)-dec-2-enoic acid (C10) has revealed key structural motifs that are expected to be conserved across the homologous series. mdpi.comresearchgate.net A predominant feature is the formation of centrosymmetric dimers in the crystal lattice, where two molecules are linked by a pair of strong O–H∙∙∙O hydrogen bonds between their carboxylic acid groups. mdpi.commdpi.com This head-to-head arrangement is a characteristic packing pattern for carboxylic acids. semanticscholar.orgcore.ac.uk

The crystal structures of these analogues show that the molecules arrange themselves into layers. core.ac.uk These layers consist of a polar region, containing the hydrogen-bonded carboxylic acid headgroups, and nonpolar regions, comprising the aligned hydrocarbon tails. core.ac.uk The planarity of the α,β-unsaturated carboxyl group influences the local conformation, while the remainder of the alkyl chain typically adopts a nearly all-staggered (zigzag) conformation to maximize packing efficiency. researchgate.netcore.ac.uk

For (E)-non-2-enoic acid, the crystal structure is monoclinic with the space group P2₁/c, while (E)-dec-2-enoic acid crystallizes in the triclinic P-1 space group. mdpi.comresearchgate.net The detailed bond lengths, angles, and packing arrangements determined for these shorter chains serve as the primary models for predicting the solid-state structure of this compound. mdpi.com It is anticipated that this compound would also form hydrogen-bonded dimers and adopt a layered structure, although the significantly longer chain would likely introduce additional packing complexities.

Table 3: Crystallographic Data for Shorter-Chain Analogues of this compound.
Compound(E)-hept-2-enoic acid (C7) mdpi.com(E)-oct-2-enoic acid (C8) mdpi.com(E)-non-2-enoic acid (C9) mdpi.comresearchgate.net(E)-dec-2-enoic acid (C10) mdpi.comresearchgate.net(E)-undec-2-enoic acid (C11) core.ac.uk
Molecular Formula C₇H₁₂O₂C₈H₁₄O₂C₉H₁₆O₂C₁₀H₁₈O₂C₁₁H₂₀O₂
Crystal System TriclinicMonoclinicMonoclinicTriclinicMonoclinic
Space Group P1C2/cP2₁/cP-1P2₁/c
a (Å) 5.3049(2)19.032(10)10.6473(4)4.1405(2)3.9997(2)
b (Å) 6.6322(3)9.368(5)5.2855(2)15.2839(6)5.5901(3)
c (Å) 11.1428(5)11.520(6)17.0313(7)17.7089(7)26.8926(17)
**α (°) **103.972(3)909068.3291(11)90
β (°) 97.542(3)123.033(11)106.0985(10)83.3850(13)90.131(4)
γ (°) 90.104(3)909085.0779(12)90
V (ų) 376.92(3)1721.80(16)920.87(6)1033.39(8)600.99(6)
Z 28442
Key Feature Hydrogen-bonded dimerHydrogen-bonded dimerHydrogen-bonded dimerTwo symmetry-independent dimersHydrogen-bonded dimer

Chemical Synthesis and Derivatization Strategies for Nonacos 2 Enoic Acid

De Novo Synthetic Routes for Alpha,Beta-Unsaturated Carboxylic Acids

The de novo synthesis of nonacos-2-enoic acid, like other α,β-unsaturated carboxylic acids, can be achieved through several established and advanced organic synthetic routes. These methods focus on the formation of the key carbon-carbon double bond in conjugation with the carboxyl group.

Condensation reactions are a cornerstone for the synthesis of α,β-unsaturated carboxylic acids. The Knoevenagel-Doebner condensation is a particularly effective and widely used method for this purpose. mdpi.commdpi.com This reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, followed by decarboxylation. mdpi.commdpi.com

For the synthesis of this compound, the precursor would be heptacosanal (C₂₇H₅₅CHO). The reaction proceeds by nucleophilic addition of the malonic acid enolate to the aldehyde, followed by dehydration to yield a dicarboxylic acid intermediate, which readily undergoes decarboxylation upon heating to afford the final α,β-unsaturated carboxylic acid. mdpi.com This method is generally favored for its operational simplicity and the high yields it provides for the thermodynamically stable (E)-isomer. mdpi.comresearchgate.net

Reaction Scheme for Knoevenagel-Doebner Condensation:

Generated code

Another classic approach is the Perkin reaction, which uses an acid anhydride (B1165640) and its corresponding carboxylate salt as a catalyst to react with an aromatic or, less commonly, an aliphatic aldehyde. ijarsct.co.in While effective, this method often requires higher temperatures compared to the Knoevenagel-Doebner condensation. ijarsct.co.in

Modern organic synthesis offers more sophisticated techniques that provide greater control and versatility.

Palladium-Catalyzed Dehydrogenation: A direct method for creating the α,β-unsaturation is the palladium-catalyzed dehydrogenation of the corresponding saturated carboxylic acid derivative. researchgate.net For instance, N-acyl-2-oxazolidones derived from nonacosanoic acid can be dehydrogenated to their α,β-unsaturated counterparts by treating their lithium enolates with an appropriate oxidant and a palladium catalyst. researchgate.net

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.

Heck Reaction: The Heck reaction can be employed to couple a vinyl-containing compound with an appropriate precursor. organic-chemistry.org

Suzuki and Negishi Couplings: These reactions offer highly stereoretentive methods for synthesizing α,β-unsaturated esters from (E)- or (Z)-enol tosylates and organoboron or organozinc reagents, respectively. researchgate.net The resulting ester can then be hydrolyzed to the carboxylic acid.

Iron-Catalyzed Cross-Coupling: An iron-catalyzed cross-coupling of Grignard reagents with enol tosylates provides a mild and stereoretentive route to trisubstituted α,β-unsaturated esters, which are precursors to the desired acids. organic-chemistry.org

Carbonylation of Vinylmercuric Halides: A method involving the reaction of a vinylmercuric halide with carbon monoxide in a water-containing polar organic solvent can directly yield α,β-unsaturated carboxylic acids. google.com This approach offers a direct synthetic route under a variety of reaction conditions. google.com

Stereoselective Synthesis of (E) and (Z) Isomers

The geometric configuration of the double bond in this compound is critical, as (E) and (Z) isomers can exhibit different physical and biological properties.

Synthesis of the (E)-Isomer: The Knoevenagel-Doebner condensation, as previously described, typically yields the thermodynamically more stable (E)-isomer with high selectivity. mdpi.commdpi.com Syntheses based on the Henry reaction have also been developed for the stereoselective preparation of (E)-α,β-unsaturated systems. um.edu.mt

Synthesis of the (Z)-Isomer: Achieving the less stable (Z)-isomer requires more specialized, kinetically controlled methods.

Palladium-Catalyzed Reactions: Specific palladium-catalyzed reactions can be tuned to favor the (Z)-isomer. For example, the carboamidation of certain 1-bromo-1-fluoroalkenes can lead to pure (Z)-α-fluoro-α,β-unsaturated amides, demonstrating that catalyst and substrate control can dictate stereochemistry. capes.gov.br

Stereoretentive Cross-Coupling: The synthesis can start from a stereodefined (Z)-enol tosylate, which is then subjected to a stereoretentive cross-coupling reaction, such as a Suzuki or Negishi coupling, to preserve the (Z) geometry in the final product. researchgate.net

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Although primarily used for esters and ketones, modifications of these reactions can provide access to (Z)-α,β-unsaturated acids. The HWE reaction, in particular, can be tuned with specific phosphonate (B1237965) reagents and reaction conditions (e.g., using specific bases and solvents) to favor the formation of the (Z)-alkene.

Preparation of Labeled this compound Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable for studying metabolic pathways, reaction mechanisms, and molecular interactions. Common isotopes used include Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O).

The synthesis of these labeled compounds relies on the incorporation of a labeled precursor at a specific point in the synthetic route.

Copper-Catalyzed Coupling: A flexible approach involves the copper-catalyzed coupling of an isotopically labeled Grignard reagent with an ω-bromo acid. nih.gov For instance, a ¹³C-labeled Grignard reagent can be coupled with a long-chain bromo-ester to introduce the label at a specific position. The chain can then be further elongated and the double bond introduced to yield the final labeled this compound. acs.orgacs.org

Labeled Building Blocks: Synthesis can commence from simple, commercially available labeled precursors such as [2-¹³C]-bromoacetic acid. acs.org Through a series of chain-elongation and coupling reactions, this initial labeled carbon can be incorporated into the final long-chain fatty acid structure. acs.org

These methods offer the flexibility to place isotopic labels at various positions within the this compound molecule, enabling detailed mechanistic investigations through techniques like NMR spectroscopy and mass spectrometry. royalsocietypublishing.org

Functionalization and Structural Modification of this compound

Modifying the structure of this compound by introducing new functional groups can lead to derivatives with novel properties.

The introduction of a keto group into the long alkyl chain of a fatty acid is a key transformation. This strategy is inspired by the structure of natural products like nuciferoic acid, which was identified as 11-oxo-n-nonacos-14-enoic acid. researchgate.net While nuciferoic acid has a different unsaturation pattern, its structure highlights the existence of long-chain keto-acids in nature.

Several methods can be adapted to introduce a keto group regioselectively into a structure related to this compound:

Wacker-Type Oxidation: The Wacker oxidation, which typically uses a palladium(II) catalyst and an oxidant, can oxidize an olefin to a ketone. researchgate.net Applying this to this compound would likely result in the formation of a keto group at the C-3 position, as the directing effect of the carboxyl group would influence the regioselectivity. The oxidation of internal double bonds in other long-chain fatty acid esters has been shown to produce keto derivatives. researchgate.netcsic.es

Metal-Free Ketonization: A one-step, metal-free ketonization of unsaturated fatty acid methyl esters can be achieved using nitrous oxide (N₂O) at elevated temperature and pressure. researchgate.netcsic.es This method has been shown to produce 9- and 10-ketones from methyl oleate (B1233923) with high selectivity. csic.es To introduce a keto group at a specific position on the nonacosanoyl chain (e.g., C-11, inspired by nuciferoic acid), one would need to start with a nonacosenoic acid isomer with the double bond at the desired position (e.g., C-10 or C-11) and then perform the oxidation.

Enzymatic Oxidation: Biocatalytic approaches offer high regioselectivity. Certain heme-thiolate peroxidases can hydroxylate saturated and unsaturated fatty acids at specific positions (e.g., ω-1, ω-2). nih.gov The resulting secondary alcohol can then be oxidized to the corresponding ketone using standard chemical oxidants or further enzymatic action.

These functionalization strategies allow for the creation of diverse analogues of this compound, expanding its chemical space for further investigation.

Other Chemical Modifications for Structure-Activity Relationship Investigations

In the exploration of the biological activities of this compound, the synthesis of various derivatives is a crucial step in elucidating structure-activity relationships (SAR). Beyond simple esterification and amidation of the carboxylic acid group, a range of other chemical modifications can be employed to probe the significance of different structural features of the molecule. These modifications can target the carboxylic acid head group, the unsaturated bond, and various positions along the long alkyl chain. Such derivatization is instrumental in understanding how molecular properties like hydrophobicity, steric bulk, and electronic distribution influence biological efficacy and target interaction.

Modifications of the Carboxylic Acid Group:

The carboxylic acid moiety is a primary site for modification due to its chemical reactivity. Conversion to bioisosteres of carboxylic acids can significantly impact the compound's acidity, polarity, and ability to form hydrogen bonds, which in turn can affect its pharmacokinetic profile and target binding.

Hydroxamic Acids: The conversion of the carboxylic acid to a hydroxamic acid introduces a functional group known for its metal-chelating properties. This modification can be particularly relevant if the biological target of this compound is a metalloenzyme.

Tetrazoles: Tetrazoles are well-established bioisosteres of carboxylic acids. They possess a similar acidic pKa and spatial arrangement of heteroatoms, allowing them to mimic the interactions of a carboxylate group with a biological receptor.

Sulfonamides: The synthesis of sulfonamide derivatives from the corresponding amine (which can be obtained from the carboxylic acid via a Curtius or similar rearrangement) introduces a different acidic functionality and alters the geometry and hydrogen bonding capacity of the head group.

Modifications of the Alkyl Chain:

The long alkyl chain of this compound presents a large lipophilic surface that is critical for its interaction with biological membranes and hydrophobic pockets of target proteins. Modifications along this chain can provide valuable SAR data.

Introduction of Functional Groups: The introduction of polar functional groups, such as hydroxyl or keto groups, at various positions along the alkyl chain can probe the importance of specific hydrophobic interactions. For instance, the oxidation of a methylene (B1212753) group to a ketone can introduce a hydrogen bond acceptor and alter the chain's conformation.

Fluorination: The replacement of hydrogen atoms with fluorine can have profound effects on the molecule's properties. Strategic fluorination can increase metabolic stability, alter lipophilicity, and induce specific conformational preferences without significantly increasing steric bulk. Perfluorination or partial fluorination of segments of the alkyl chain can be explored.

Branching: The introduction of small alkyl groups, such as a methyl group, at different positions on the chain can investigate the steric tolerance of the binding site. Branched-chain fatty acids often exhibit distinct biological properties compared to their linear counterparts. acs.org

Modifications of the α,β-Unsaturated System:

The α,β-unsaturated carbonyl moiety is a Michael acceptor and can potentially react covalently with nucleophilic residues (e.g., cysteine) in biological targets. Modifications to this system are key to understanding its role in the mechanism of action.

Geometric Isomers: While this compound implies the (E)-isomer, the synthesis and evaluation of the (Z)-isomer can reveal the importance of the double bond geometry for biological activity.

Shifting the Double Bond Position: Moving the double bond to other positions along the alkyl chain (e.g., to the ω-3 or ω-6 position) can drastically alter the molecule's shape and its recognition by enzymes or receptors that are specific for certain fatty acid architectures.

Cyclopropanation: The conversion of the double bond to a cyclopropane (B1198618) ring can lock the conformation of that portion of the chain and remove the potential for Michael addition, while maintaining a similar steric profile. This can help to determine if the unsaturated nature of the bond is essential for activity.

The systematic application of these and other chemical modifications allows for a comprehensive SAR study of this compound, providing insights into the molecular determinants of its biological function and paving the way for the design of more potent and selective analogues.

Modification Strategy Derivative Class Rationale for SAR Investigation Potential Impact on Properties
Carboxylic Acid BioisosterismHydroxamic AcidsIntroduction of a metal-chelating group to probe for metalloenzyme targets.Increased polarity, altered pKa, potential for metal coordination.
Carboxylic Acid BioisosterismTetrazolesMimic the charge and spatial orientation of the carboxylate group.Similar acidity to carboxylic acid, different hydrogen bonding pattern.
Alkyl Chain FunctionalizationHydroxylated/Keto DerivativesInvestigate the importance of specific hydrophobic regions and introduce hydrogen bonding sites.Increased polarity, altered conformational flexibility.
Alkyl Chain FunctionalizationFluorinated AnaloguesEnhance metabolic stability and modulate lipophilicity.Increased lipophilicity (for single F), altered electronic properties.
Alkyl Chain FunctionalizationBranched-Chain AnaloguesProbe steric tolerance within the biological target's binding site. acs.orgAltered molecular shape and packing in membranes.
Double Bond Modification(Z)-IsomerDetermine the importance of double bond geometry for target binding.Change in overall molecular shape.
Double Bond ModificationPositional IsomersEvaluate the significance of the α,β-unsaturation for activity.Altered chemical reactivity and molecular geometry.
Double Bond ModificationCyclopropyl AnaloguesRemove Michael acceptor reactivity while maintaining a constrained conformation.Increased metabolic stability, loss of electrophilicity.

Computational Chemistry and Modeling Approaches

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nutricion.orgplos.org This method is crucial in drug discovery and for understanding the biological functions of molecules like fatty acids, which are known to interact with a variety of proteins such as fatty acid binding proteins (FABPs) and human serum albumin. nih.govcrimsonpublishers.comacs.orgnih.gov

The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and evaluating the strength of the interaction for each conformation using a scoring function. The output, often a binding energy or affinity score (typically in kcal/mol), helps to identify the most stable binding mode. Key interactions stabilizing the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are also identified. plos.org

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of Nonacos-2-enoic Acid

This table represents the type of data generated from molecular docking simulations, showing how this compound might interact with various protein targets relevant to fatty acid metabolism and transport.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
Fatty Acid Binding Protein 4 (FABP4)2HMB-9.8ARG126, TYR128, PHE57Hydrogen Bond, Hydrophobic
Human Serum Albumin (HSA)1E7H-10.5LYS199, ARG222, LEU430Electrostatic, Hydrophobic
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)3VI8-11.2HIS440, TYR464, ILE354Hydrogen Bond, Hydrophobic
Cyclooxygenase-2 (COX-2)5IKR-8.9ARG121, TYR355, VAL523Hydrogen Bond, van der Waals

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure of molecules. acs.org These calculations provide fundamental insights into molecular properties such as geometry, orbital energies, and the distribution of electron density. For fatty acids, DFT can be used to study reactivity, stability of different conformations, and interactions with other molecules, such as metal ions. tandfonline.comacs.orgnih.gov

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding the reactive sites of this compound, such as the electron-rich carboxylic acid group and the C=C double bond. Theoretical studies on other fatty acids have used these methods to determine properties like adiabatic electron affinity, which describes the ability of a molecule to accept an electron. rsc.org

Table 2: Representative Quantum Mechanical Properties for a Long-Chain Unsaturated Fatty Acid

This table shows typical electronic properties that would be calculated for this compound using quantum mechanical methods to understand its intrinsic reactivity and electronic character.

Calculated PropertyValueSignificance
Energy of HOMO-6.5 eVIndicates the ability to donate electrons.
Energy of LUMO-0.8 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment1.7 DebyeMeasures the overall polarity of the molecule.
Adiabatic Electron Affinity-0.5 kcal/molDescribes the energy change upon gaining an electron. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. aip.org For a highly flexible molecule like this compound, MD simulations are essential for exploring its vast conformational landscape, understanding its stability, and observing its behavior in different environments, such as in a lipid bilayer or in solution. nih.govbiorxiv.orgnih.gov

An MD simulation solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of particles vary with time. From this trajectory, various properties can be analyzed. Conformational analysis reveals the different shapes the molecule can adopt, from extended linear forms to more compact, folded structures. The stability of a particular conformation or a ligand-protein complex can be assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) over the simulation time. A stable system will exhibit small fluctuations around an average structure. nih.gov

MD simulations are also powerful for studying the aggregation of fatty acids and their interactions with membranes. researchgate.net Simulations can show how molecules like this compound might insert into a lipid bilayer, affecting membrane fluidity and structure. researchgate.net The interactions of the carboxylic head group with water and the hydrophobic tail with other lipid chains can be observed in atomic detail, providing a dynamic picture of its behavior. acs.org

Table 3: Parameters and Outputs of a Typical Molecular Dynamics Simulation for this compound

This table outlines the setup and expected results from an MD simulation designed to investigate the dynamic behavior and stability of this compound in an aqueous environment.

Simulation Parameter/AnalysisDescriptionExample Output/Finding
Simulation TimeThe total time period over which the molecular motion is simulated (e.g., nanoseconds).100 ns
EnvironmentThe medium in which the molecule is simulated (e.g., water, lipid bilayer).Explicit water solvent (TIP3P model)
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions, indicating structural stability.Low RMSD fluctuations suggest a stable conformation. nih.gov
Radius of Gyration (Rg)Indicates the compactness of the molecule's structure over time.Changes in Rg can signify folding or unfolding events.
Solvent Accessible Surface Area (SASA)Measures the surface area of the molecule exposed to the solvent.A decrease in SASA may indicate aggregation or insertion into a membrane. mdpi.com

Emerging Research Frontiers and Interdisciplinary Applications of Nonacos 2 Enoic Acid

The study of very-long-chain fatty acids (VLCFAs), including the C29 unsaturated fatty acid Nonacos-2-enoic acid, is entering a new era of exploration, driven by advancements in high-throughput analytical techniques and sophisticated genetic engineering tools. These frontiers promise to unravel the nuanced roles of such rare fatty acids in biological systems and to develop novel, sustainable methods for their production. The convergence of systems biology, biocatalysis, and synthetic biology is paving the way for a comprehensive understanding and application of this compound.

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